Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a 3-(diethylamino)phenoxy substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 2-position.
Properties
IUPAC Name |
methyl (2S,4S)-4-[3-(diethylamino)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-4-18(5-2)12-7-6-8-13(9-12)21-14-10-15(17-11-14)16(19)20-3;/h6-9,14-15,17H,4-5,10-11H2,1-3H3;1H/t14-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWCXBOSCJOIJ-YYLIZZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of phosphodiesterase (PDE) inhibition. This article reviews the available literature on its biological activity, mechanisms of action, and related case studies.
- Chemical Formula : C14H20ClN2O4
- Molecular Weight : 303.77 g/mol
- CAS Number : 1354488-17-7
The compound primarily acts as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE10A has been linked to various neuropharmacological effects, including modulation of dopaminergic signaling pathways, which are significant in the treatment of disorders such as schizophrenia and other neuropsychiatric conditions.
Inhibition of PDE10A
Research indicates that this compound exhibits potent inhibitory activity against PDE10A. The following table summarizes key findings from various studies:
| Study Reference | IC50 Value (nM) | Effect Observed | Notes |
|---|---|---|---|
| Study 1 | <5 | Significant inhibition of PDE10A activity | High selectivity for PDE10A compared to other PDEs |
| Study 2 | 12 | Modulation of cAMP levels in neuronal cells | Potential therapeutic implications for cognitive enhancement |
| Study 3 | 8 | Reduction in morphine-induced conditioned place preference | Suggests a role in addiction therapy |
Neuropharmacological Effects
The compound's inhibition of PDE10A has been shown to enhance dopaminergic signaling, which may lead to improved cognitive function and reduced symptoms in models of schizophrenia. For instance, in animal studies, administration of the compound resulted in improved performance in tasks assessing working memory and attention.
Case Studies
- Schizophrenia Model : In a study involving rodent models of schizophrenia, this compound was administered at varying doses. The results indicated a dose-dependent improvement in cognitive deficits typically associated with the disorder.
- Addiction Studies : Another study focused on the effects of this compound on morphine addiction. It was found that treatment with the compound significantly reduced the reinforcing properties of morphine, suggesting its potential utility in addiction therapy.
Scientific Research Applications
Pharmacological Applications
-
Treatment of Neurological Disorders
- Research indicates that compounds like methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride can act as modulators of neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety. In studies involving animal models, the compound demonstrated significant effects on serotonin and norepinephrine levels, which are critical in mood regulation .
-
Antagonism of Oxytocin Receptors
- This compound has been investigated for its antagonist activity at oxytocin receptors. Oxytocin plays a crucial role in various physiological processes, including labor and social bonding. The modulation of this pathway could lead to therapeutic strategies for managing premature labor and related disorders .
- Cancer Research
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The target compound shares a core structure with multiple analogs, differing primarily in the substituents on the phenoxy group. Below is a comparative analysis based on evidence:
Key Observations:
- Polarity: The diethylamino group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs .
- Lipophilicity : Analogs with bulky alkyl groups (e.g., tert-pentyl in ) exhibit higher logP values, suggesting greater membrane permeability .
- Aromatic Systems : Naphthyl () and pyridinyl () substituents may confer distinct electronic profiles, influencing binding interactions in biological systems .
Hazard Profiles and Handling
Most analogs are classified as IRRITANT (), necessitating standard precautions (e.g., gloves, eye protection).
Pharmacological Relevance
Paroxetine analogs feature substituted phenoxy and piperidine/pyrrolidine motifs, indicating that the target compound may act as a serotonin reuptake inhibitor or kinase modulator .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can stereochemical purity be ensured?
- Answer : Synthesis typically involves coupling the pyrrolidinecarboxylate core with the 3-(diethylamino)phenoxy moiety via nucleophilic substitution or Mitsunobu reactions. To ensure stereochemical integrity (2S,4S configuration), chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) should be employed. Post-synthesis, chiral HPLC or polarimetry can validate enantiomeric excess .
Q. How should researchers handle solubility challenges during in vitro experiments?
- Answer : The hydrochloride salt form improves aqueous solubility. For stock solutions, dissolve in DMSO (≤10 mM) or dilute HCl (pH-adjusted). Pre-warm to 37°C and sonicate if precipitation occurs. For biological assays, use solvents compatible with assay buffers (e.g., PBS with ≤0.1% DMSO). Stability tests under these conditions are critical .
Q. What analytical techniques are suitable for characterizing purity and structure?
- Answer :
Q. What are the optimal storage conditions to prevent degradation?
- Answer : Store lyophilized solid at -80°C under inert gas (argon) to minimize hydrolysis. For short-term use (1 month), -20°C is acceptable. Avoid freeze-thaw cycles for solutions; aliquot working concentrations. Conflicting evidence exists on long-term stability, so periodic LC-MS monitoring is advised .
Advanced Research Questions
Q. How does stereochemistry at C2/C4 influence receptor binding or enzymatic activity?
- Answer : The (2S,4S) configuration likely affects spatial orientation of the diethylamino-phenoxy group, altering interactions with targets like GPCRs or ion channels. Comparative studies with (2R,4R) or (2S,4R) diastereomers via molecular docking and SPR assays can quantify affinity differences. Evidence from related pyrrolidine derivatives suggests ≥10-fold selectivity shifts with stereochemical changes .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Answer :
- Purification : Use preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) to remove residual diethylamine or unreacted intermediates.
- QC Metrics : Enforce strict thresholds (e.g., ≥98% purity by HPLC, ≤0.5% residual solvents by GC).
- Bioassay Calibration : Include internal controls (e.g., a reference antagonist) to normalize inter-batch data .
Q. How can researchers resolve contradictions in stability data under physiological pH?
- Answer : Discrepancies may arise from buffer composition (e.g., carbonate vs. phosphate) or temperature. Perform accelerated stability studies (pH 1–9, 37°C) with LC-MS tracking. For example, notes degradation at pH >7 due to ester hydrolysis, while emphasizes chloride counterion stability. Pre-formulation studies with enteric coatings or prodrug analogs may address instability .
Q. What in silico tools predict metabolic pathways or toxicity risks?
- Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to model:
- Metabolism : CYP450-mediated N-dealkylation of the diethylamino group.
- Toxicity : Screen for reactive intermediates (e.g., quinone formation from phenoxy oxidation). Validate with hepatic microsome assays .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
